molecular formula C21H18ClNO5S B2928645 (Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 946385-37-1

(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2928645
CAS No.: 946385-37-1
M. Wt: 431.89
InChI Key: VZVWMKWZYWCYCF-OCKHKDLRSA-N
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Description

This compound is a benzofurooxazinone derivative characterized by a (Z)-configured 3-chlorobenzylidene substituent at position 2 and a 1,1-dioxidotetrahydrothiophen-3-yl group at position 6. The fused benzofuro[7,6-e][1,3]oxazin-3(7H)-one core provides a rigid heterocyclic framework, while the chloro and sulfone substituents contribute to its electronic and steric properties.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-8-(1,1-dioxothiolan-3-yl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c22-14-3-1-2-13(8-14)9-19-20(24)16-4-5-18-17(21(16)28-19)10-23(12-27-18)15-6-7-29(25,26)11-15/h1-5,8-9,15H,6-7,10-12H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWMKWZYWCYCF-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)Cl)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)Cl)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antiproliferative effects, apoptosis induction, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuroxazine core, which is known for its pharmacological properties. The presence of the chlorobenzylidene and tetrahydrothiophen moieties may influence its biological activity.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit varying levels of antiproliferative activity against cancer cell lines. The compound has been evaluated for its effects on K562 leukemia cells.

Table 1: Antiproliferative Effects on K562 Cells

CompoundCell Viability (%)Total Cell Number Reduction (%)
Control1000
(Z)-2...8713

The results suggest that while the compound does not significantly affect cell viability compared to untreated controls, it may reduce total cell numbers slightly, indicating potential antiproliferative properties.

Induction of Apoptosis

The compound's ability to induce apoptosis was assessed using the Annexin V-FITC assay. This assay detects early apoptotic changes in the cell membrane.

Table 2: Apoptotic Induction in K562 Cells

Time (h)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
400
122627
48231230

After prolonged exposure (48 hours), significant increases in caspase activity were observed, suggesting that the compound can effectively induce apoptosis through mitochondrial pathways.

Anti-inflammatory Activity

The compound was also evaluated for its ability to inhibit pro-inflammatory cytokines. Notably, it was found to significantly reduce the levels of interleukin-6 (IL-6), a key mediator in inflammatory responses.

Table 3: Inhibition of IL-6 Release

CompoundIL-6 Reduction (%)
Control0
(Z)-2...40

This reduction indicates that the compound may possess anti-inflammatory properties, contributing to its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the same chemical family. For instance:

  • Study A : Investigated the apoptotic mechanisms of benzofuran derivatives and reported similar caspase activation patterns.
  • Study B : Focused on anti-inflammatory effects and found that structural modifications significantly influenced IL-6 inhibition.

These studies collectively support the notion that structural components play a crucial role in determining the biological activity of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other benzofurooxazinones and benzodithiazines. Key comparisons include:

Compound Name Core Structure Key Substituents Physicochemical Properties (Inferred)
(Z)-2-(3-Chlorobenzylidene)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofurooxazinone 3-Cl (electron-withdrawing), tetrahydrothiophene dioxido (polar sulfone) Moderate solubility (due to sulfone), higher logP (Cl)
(Z)-2-(3-Methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one Benzofurooxazinone 3-OCH₃ (electron-donating), pyridinylmethyl (aromatic π-system) Lower logP (OCH₃), potential π-π interactions
6-Chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine Cl, C≡N (electron-withdrawing), hydroxybenzylidene (H-bond donor) High thermal stability, IR νmax 2235 cm⁻¹ (C≡N)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Cl, COOCH₃ (ester), methylhydrazino (H-bond donor/acceptor) IR νmax 1740 cm⁻¹ (C=O), moderate solubility

Functional Group Analysis

  • Chlorine vs.
  • Sulfone vs.
  • Heterocyclic Cores: The benzofurooxazinone core may exhibit greater rigidity than benzodithiazines, influencing conformational stability in biological targets .

Computational Similarity Assessment

Using Tanimoto coefficients (), structural similarity between the target compound and its analogues can be quantified based on binary fingerprints (e.g., presence/absence of Cl, sulfone, or heterocycles). For example:

  • vs. Methoxy analogue (): Moderate similarity (~0.6–0.7) due to shared benzofurooxazinone core but differing substituents.
  • vs. Benzodithiazines () : Lower similarity (~0.3–0.4) due to distinct heterocycles but shared Cl and sulfone groups .

Hydrogen Bonding and Crystal Packing

The target compound’s oxazinone oxygen and sulfone groups may form hydrogen-bonding networks distinct from benzodithiazines (e.g., hydroxybenzylidene in ). Such patterns influence crystallization behavior and solubility, as validated by Etter’s graph-set analysis () .

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